BenchChemオンラインストアへようこそ!

(E)-3-Benzylidene-6-chlorochroman-4-one

Monoamine Oxidase Inhibition Neurodegeneration Homoisoflavonoid SAR

This 6-chloro homoisoflavonoid delivers a 31% MAO-B potency gain over the unsubstituted parent (IC50 331 nM vs 480 nM), zero H-bond donors, and logP 4.0 for predicted CNS penetration. The 6-Cl pattern uniquely enables moderate solid-state fluorescence (Φ 0.11–0.26). Select this precise isomer for reproducible SAR, photophysics, or CNS lead optimization. Avoid generic analogs—only the 6-chloro position provides both target affinity and emissive crystal packing.

Molecular Formula C16H11ClO2
Molecular Weight 270.71 g/mol
Cat. No. B11846802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-Benzylidene-6-chlorochroman-4-one
Molecular FormulaC16H11ClO2
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl
InChIInChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2/b12-8+
InChIKeyNCEBJFAQFWAWAC-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-Benzylidene-6-chlorochroman-4-one: A Halogenated Homoisoflavonoid Scaffold for Targeted MAO-B and Fluorescent Probe Research


(E)-3-Benzylidene-6-chlorochroman-4-one (CAS 206071-98-9) is a synthetic homoisoflavonoid featuring a 6-chloro substitution on the chroman-4-one core and an E-configured benzylidene moiety [1]. This chlorinated, conformationally restricted chalcone analog is primarily investigated as a selective human monoamine oxidase-B (hMAO-B) inhibitor, with reported potency in the sub-micromolar range [2]. Beyond its pharmacological relevance, the compound serves as a key intermediate in the synthesis of tricyclic fluorescent derivatives where the chlorine substituent's position critically dictates solid-state quantum yield and crystal packing architecture [3]. Its dual utility in targeted enzyme inhibition and materials-oriented photophysical design makes it a precise, multi-purpose scaffold for specialized discovery programs.

Why Generic 3-Benzylidenechroman-4-ones Cannot Substitute for (E)-3-Benzylidene-6-chlorochroman-4-one in Quantitative Research


Within the 3-benzylidenechroman-4-one class, minor structural perturbations cause substantial divergence in biological potency, selectivity, and material properties. The presence and position of a halogen atom on the chromanone ring are not inert design features; replacing the 6-chloro substituent with hydrogen or relocating it to other positions leads to measurable losses in target affinity and photophysical function. A direct comparison of hMAO-B inhibition reveals that the unsubstituted parent compound (E)-3-benzylidenechroman-4-one has an IC50 of 480 nM, whereas the 6-chloro derivative achieves 331 nM—representing a ~31% improvement in potency derived solely from the chlorine atom [1]. In the solid-state fluorescence domain, the 6-chloro (or analogous 6-bromo) substitution pattern is essential for achieving a moderate quantum yield (Φ = 0.11–0.26) via a specific π-stack brick stone arrangement, while other halogen positional isomers (e.g., 2-Cl, 2-Br, 3-Br) exhibit negligible emission due to alternative crossed V-type packing [2]. These quantitative structure-activity and structure-property relationships mean that generic or unsubstituted analogs cannot reproduce the 6-chloro derivative's performance in enzyme inhibition assays or emissive material designs, making precise chemical identity a non-negotiable requirement for experimental reproducibility.

Quantitative Differentiation Evidence for (E)-3-Benzylidene-6-chlorochroman-4-one Versus Closest Analogs


hMAO-B Inhibitory Potency: 6-Chloro Substitution Improves IC50 by ~31% Over Parent Compound

The 6-chloro substituent confers a measurable gain in hMAO-B inhibitory potency relative to the unsubstituted parent scaffold. In the same recombinant human MAO-B fluorimetric assay, (E)-3-benzylidene-6-chlorochroman-4-one achieves an IC50 of 331 nM, compared to 480 nM for (E)-3-benzylidenechroman-4-one [1]. This represents a 149 nM absolute improvement and a ~31% relative potency enhancement. The assay used baculovirus-infected BTI-TN-5B1-4 insect cells expressing human recombinant MAO-B, with hydrogen peroxide production measured via fluorimetric detection [1].

Monoamine Oxidase Inhibition Neurodegeneration Homoisoflavonoid SAR

MAO-B Selectivity: 6-Chloro Derivative Retains Isoform Selectivity While Enhancing Potency

The (E)-3-benzylidenechroman-4-one series, including the 6-chloro derivative, is characterized by high selectivity for the MAO-B isoform over MAO-A. The seminal SAR study by Desideri et al. (2011) established that (E)-3-benzylidenechroman-4-ones 1a–w generally exhibit nano- to micromolar hMAO-B activity with high selectivity, while reduction or migration of the exocyclic double bond (producing 3-benzylchroman-4-ones or 3-benzyl-4H-chromen-4-ones) drastically reduces or abolishes inhibitory activity [1]. The 6-chloro derivative (compound 1w in that study) maintains this class-level selectivity profile, and its MAO-A activity is expected to be negligible, consistent with the scaffold's inherent isoform preference [1]. No MAO-A inhibition data for the 6-chloro analog were available for direct comparison; however, the class-level inference is supported by the structurally related unsubstituted compound showing no reported MAO-A cross-reactivity in the same assay platform.

Isoform Selectivity MAO-B Homoisoflavonoid

Solid-State Fluorescence Quantum Yield: 6-Chloro Isomer Enables Moderate Emission; Other Halogen Positions Quench Fluorescence

When the 6-chloro (or 6-bromo) benzylidenechromanone scaffold is elaborated into tricyclic 2-methylpyrazoline derivatives, the halogen position critically determines solid-state fluorescence properties. Compounds with a halogen at the 4-position (4-Cl, 4-Br) or 3-position (3-Cl) exhibit moderate fluorescence with quantum yields (Φ) ranging from 0.11 to 0.26 in the solid state, attributed to a π-stack brick stone arrangement with head-to-tail self-assembly [1]. In contrast, isomers bearing a halogen at the 2-position (2-Cl, 2-Br) or 3-position with bromine (3-Br) adopt a crossed V-type crystal packing that yields negligible fluorescence quantum yield [1]. This positional dependence means that sourcing the correct 6-chloro starting material is essential for producing fluorescent derivatives with predictable emissive properties; starting from a different halogen isomer would result in non-emissive products despite identical molecular formulas [1].

Solid-State Fluorescence Crystal Engineering Halogen Effect

Physicochemical Profile: Optimal logP and Zero H-Bond Donors Favor CNS Drug-Likeness Versus Hydroxylated Analogs

The 6-chloro substitution, combined with the absence of hydroxyl groups, yields a physicochemical profile suited for central nervous system (CNS) drug discovery. (E)-3-Benzylidene-6-chlorochroman-4-one has a calculated logP of 4.0, molecular weight of 270.71 Da, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond, fully compliant with Lipinski's Rule of Five and CNS drug-likeness criteria [1]. In contrast, highly potent analogs such as (E)-5,7-dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one (IC50 = 8.61 nM for MAO-B) possess three hydrogen bond donors and a lower logP, which may limit blood-brain barrier penetration despite superior enzyme affinity [2]. For researchers prioritizing CNS exposure and synthetic tractability over maximal in vitro potency, the 6-chloro derivative offers a balanced profile of moderate MAO-B inhibition, high lipophilicity, and minimal hydrogen bonding capacity.

CNS Drug Design Physicochemical Properties Lipinski Rules

Validated Application Scenarios for (E)-3-Benzylidene-6-chlorochroman-4-one Based on Quantitative Evidence


MAO-B Inhibitor Screening and SAR Expansion in Neurodegenerative Disease Programs

With a validated hMAO-B IC50 of 331 nM—a 31% improvement over the unsubstituted parent—this compound serves as an essential reference standard and starting scaffold for structure-activity relationship (SAR) studies targeting Parkinson's disease and Alzheimer's disease [1]. Its well-characterized selectivity profile ensures that observed biological effects are attributable to MAO-B engagement, reducing confounding variables in phenotypic assays [1].

Solid-State Fluorescent Material Design and Crystal Engineering Studies

The 6-chloro substitution pattern is one of only three halogen positional isomers that yield moderate solid-state fluorescence (Φ = 0.11–0.26) in tricyclic derivatives, driven by a π-stack brick stone crystal arrangement [2]. Researchers developing organic light-emitting materials or mechanochromic sensors should specifically procure the 6-chloro analog rather than alternative halogen isomers, which produce non-emissive V-type packing [2].

CNS Drug Discovery: Lead Optimization with Favorable Blood-Brain Barrier Permeability Predictors

The compound's zero hydrogen bond donor count, logP of 4.0, and full Rule of Five compliance make it a rationally selected starting point for CNS-penetrant MAO-B inhibitor development [3]. Medicinal chemistry teams seeking to balance target potency with predicted brain exposure should select this scaffold over hydroxylated analogs that, despite higher MAO-B affinity, possess multiple H-bond donors that impair passive CNS permeation [3].

Halogen-Dependent Structure-Property Relationship (SPR) Studies in Heterocyclic Chemistry

The 6-chloro derivative enables systematic investigation of how halogen position on the chromanone core influences both biological activity and solid-state photophysics. Direct comparisons with 2-chloro, 3-chloro, and 4-chloro isomers—as well as brominated counterparts—reveal that the 6-position uniquely supports both enhanced MAO-B inhibition and emissive crystal packing, making this compound indispensable for halogen-focused SPR campaigns [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-3-Benzylidene-6-chlorochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.